2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Overview
Description
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C7H15BO3 and a molecular weight of 158.00 g/mol . It is a boronic ester, which is a class of compounds known for their versatility in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized through the reaction of trimethyl borate with 2-methoxy-2-propanol under acidic conditions . The reaction typically involves heating the mixture to facilitate the formation of the boronic ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted boronic esters.
Scientific Research Applications
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects involves the formation of boron-oxygen bonds. These bonds are crucial in facilitating various chemical transformations, particularly in cross-coupling reactions. The compound acts as a boron source, enabling the transfer of boron to other molecules, which is essential in the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific structure, which provides distinct reactivity and stability compared to other boronic esters. Its methoxy group enhances its solubility and reactivity in various chemical environments, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
2-methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BO3/c1-6-5-7(2,3)11-8(9-4)10-6/h6H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASTZDSYCGXZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571296 | |
Record name | 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3208-69-3 | |
Record name | 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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